molecular formula C12H13N3O2 B1211580 2-Amino-3-cyano-5,6,7,8-tetrahydroquinoline-4-carboxylic acid methyl ester

2-Amino-3-cyano-5,6,7,8-tetrahydroquinoline-4-carboxylic acid methyl ester

Cat. No. B1211580
M. Wt: 231.25 g/mol
InChI Key: KTHIJTUJUXPDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-cyano-5,6,7,8-tetrahydroquinoline-4-carboxylic acid methyl ester is a member of quinolines.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of various methyl esters. For example, Rudenko et al. (2012) synthesized methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and analyzed their molecular and crystal structures using X-ray structural analysis. This study highlights the compound's utility in producing structurally diverse molecules (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012).

Chemical Transformations

  • The compound serves as a precursor in various chemical transformations. Smirnova and Gavrilov (1996) explored the synthesis of esters involving the compound by reacting 2-oxocyclopentyl(hexyl)glyoxylic acid esters with malonic acid derivatives (Smirnova & Gavrilov, 1996).

Novel Compound Synthesis

  • It's also used in the synthesis of new compounds. For instance, Armarego and Milloy (1973) synthesized 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid and examined its reduction properties, showcasing its potential for creating novel derivatives (Armarego & Milloy, 1973).

Antimicrobial Activity Studies

  • The compound has been involved in studies of antimicrobial activities. Elkholy and Morsy (2006) reported on the antimicrobial activity of some derivatives synthesized from this compound, indicating its potential application in drug discovery (Elkholy & Morsy, 2006).

Catalytic Synthesis

  • It's used in catalytic synthesis processes. Wan et al. (2011) conducted a study on the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, utilizing a basic ionic liquid, demonstrating its applicability in multi-component catalytic reactions (Wan, Yuan, Zhang, Pang, Ma, Yue, Lin, Yin, Bo, & Wu, 2011).

Constrained System Synthesis

  • Szakonyi et al. (2002) synthesized 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives from the compound, providing an insight into the synthesis of constrained systems for potential therapeutic applications (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-amino-3-cyano-5,6,7,8-tetrahydroquinoline-4-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)10-7-4-2-3-5-9(7)15-11(14)8(10)6-13/h2-5H2,1H3,(H2,14,15)

InChI Key

KTHIJTUJUXPDDZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=NC2=C1CCCC2)N)C#N

Canonical SMILES

COC(=O)C1=C(C(=NC2=C1CCCC2)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-3-cyano-5,6,7,8-tetrahydroquinoline-4-carboxylic acid methyl ester
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